molecular formula C15H21IN2O2 B4439909 N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide

Cat. No.: B4439909
M. Wt: 388.24 g/mol
InChI Key: ISBDUPVEPKXWFK-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a synthetic organic compound characterized by the presence of an iodine atom, an isopropyl group, and a morpholine ring attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by the introduction of the isopropyl group and the morpholine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new halogenated compounds or other functionalized derivatives.

Scientific Research Applications

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-bromo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
  • N-[4-chloro-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
  • N-[4-fluoro-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide

Uniqueness

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with molecular targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O2/c1-11(2)13-9-12(16)3-4-14(13)17-15(19)10-18-5-7-20-8-6-18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBDUPVEPKXWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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